molecular formula C8H14O B13299671 3-(Cyclopent-3-en-1-yl)propan-1-ol CAS No. 767-06-6

3-(Cyclopent-3-en-1-yl)propan-1-ol

Cat. No.: B13299671
CAS No.: 767-06-6
M. Wt: 126.20 g/mol
InChI Key: XCHXDYRXPJHSTG-UHFFFAOYSA-N
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Description

3-(Cyclopent-3-en-1-yl)propan-1-ol is an organic compound with the molecular formula C8H14O It is a cyclopentene derivative with a hydroxyl group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-3-en-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopent-3-en-1-ylmagnesium bromide with propanal, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of cyclopent-3-en-1-ylpropanal. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out under high pressure and temperature with a suitable catalyst, such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-3-en-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Cyclopent-3-en-1-ylpropanone or cyclopent-3-en-1-ylpropanoic acid.

    Reduction: Cyclopent-3-en-1-ylpropane.

    Substitution: Cyclopent-3-en-1-ylpropyl chloride or cyclopent-3-en-1-ylpropylamine.

Scientific Research Applications

3-(Cyclopent-3-en-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-3-en-1-yl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The cyclopentene ring provides a rigid structure that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-en-1-ol: A simpler compound with a similar cyclopentene ring but lacking the propyl chain.

    Cyclopent-3-en-1-ylpropanal: An aldehyde derivative of 3-(Cyclopent-3-en-1-yl)propan-1-ol.

    Cyclopent-3-en-1-ylpropanoic acid: A carboxylic acid derivative.

Uniqueness

This compound is unique due to its combination of a cyclopentene ring and a propyl chain with a hydroxyl group. This structure provides a balance of rigidity and flexibility, making it useful in various chemical reactions and applications.

Properties

CAS No.

767-06-6

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-cyclopent-3-en-1-ylpropan-1-ol

InChI

InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h1-2,8-9H,3-7H2

InChI Key

XCHXDYRXPJHSTG-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1CCCO

Origin of Product

United States

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